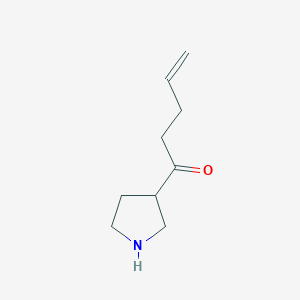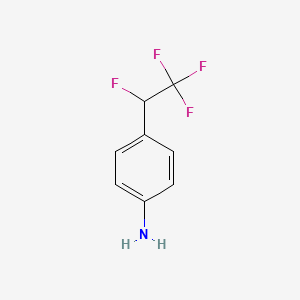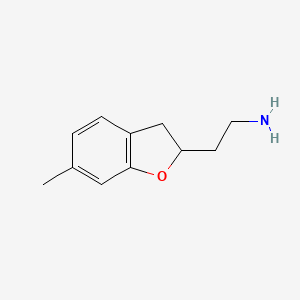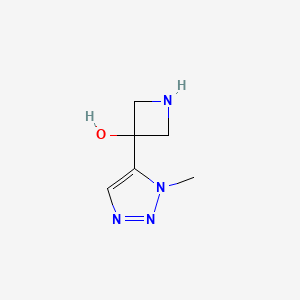
1-(Pyrrolidin-3-yl)pent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-3-yl)pent-4-en-1-one is a chemical compound that features a pyrrolidine ring attached to a pentenone chain. This compound is of interest due to its unique structure, which combines a five-membered nitrogen-containing ring with an unsaturated ketone. Such structures are often explored for their potential biological activities and applications in various fields of research.
Métodos De Preparación
The synthesis of 1-(Pyrrolidin-3-yl)pent-4-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with pent-4-en-1-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Análisis De Reacciones Químicas
1-(Pyrrolidin-3-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-(Pyrrolidin-3-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(Pyrrolidin-3-yl)pent-4-en-1-one involves its interaction with molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to certain proteins, while the unsaturated ketone can participate in various chemical interactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
1-(Pyrrolidin-3-yl)pent-4-en-1-one can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their side chains and functional groups.
Pentenone derivatives: These compounds have the pentenone structure but may lack the pyrrolidine ring. The uniqueness of this compound lies in its combination of both the pyrrolidine ring and the pentenone chain, which can result in distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1-pyrrolidin-3-ylpent-4-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-9(11)8-5-6-10-7-8/h2,8,10H,1,3-7H2 |
Clave InChI |
CVGOMFMRZNSYAM-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC(=O)C1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)


![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13159796.png)


![{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13159804.png)

![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13159826.png)
![4-[(Phenylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13159827.png)

amino}cyclopropane-1-carboxylic acid](/img/structure/B13159842.png)

